4-Chloro-3-methyl-1-(2-methylsulfonylethyl)pyrazolo[3,4-b]quinoline
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Overview
Description
Chlorination: The chloro group can be introduced using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Alkylation: The methylsulfonylethyl group can be introduced through alkylation reactions using reagents like methylsulfonyl chloride and appropriate bases.
Industrial Production Methods: Industrial production may involve optimizing these synthetic routes for higher yields and purity. This often includes the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and scalability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-3-methyl-1-(2-methylsulfonylethyl)pyrazolo[3,4-b]quinoline typically involves multi-step organic reactions
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Formation of Pyrazoloquinoline Core:
Cyclization Reaction: The core structure can be synthesized via cyclization of appropriate precursors under acidic or basic conditions.
Reagents: Common reagents include hydrazine derivatives and quinoline derivatives.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3-methyl-1-(2-methylsulfonylethyl)pyrazolo[3,4-b]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted by nucleophiles in reactions such as nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products:
Oxidation: Formation of corresponding quinoline N-oxides.
Reduction: Formation of dechlorinated or demethylated derivatives.
Substitution: Formation of substituted pyrazoloquinolines with various nucleophiles.
Chemistry:
Catalysis: The compound can act as a ligand in transition metal catalysis, facilitating various organic transformations.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Biology and Medicine:
Anticancer Activity: Studies have shown that derivatives of pyrazoloquinoline exhibit cytotoxic activity against cancer cell lines.
Antimicrobial Properties: The compound may possess antimicrobial activity, making it a potential candidate for drug development.
Industry:
Dye and Pigment Production: The compound’s structure allows for its use in the synthesis of dyes and pigments with specific properties.
Pharmaceuticals: It can be used as an intermediate in the synthesis of various pharmaceutical agents.
Mechanism of Action
The mechanism of action of 4-chloro-3-methyl-1-(2-methylsulfonylethyl)pyrazolo[3,4-b]quinoline involves its interaction with molecular targets such as enzymes and receptors. The chloro and methylsulfonylethyl groups may enhance its binding affinity and specificity.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound may inhibit enzymes involved in cell proliferation, such as cyclin-dependent kinases (CDKs).
Signal Transduction Pathways: It may interfere with signaling pathways that regulate cell growth and apoptosis.
Comparison with Similar Compounds
4-Chloro-3-methylquinoline: Lacks the pyrazole ring, which may result in different biological activity.
3-Methyl-1-(2-methylsulfonylethyl)pyrazolo[3,4-b]quinoline: Lacks the chloro group, potentially affecting its reactivity and binding properties.
Uniqueness: 4-Chloro-3-methyl-1-(2-methylsulfonylethyl)pyrazolo[3,4-b]quinoline is unique due to the combination of its substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
4-chloro-3-methyl-1-(2-methylsulfonylethyl)pyrazolo[3,4-b]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O2S/c1-9-12-13(15)10-5-3-4-6-11(10)16-14(12)18(17-9)7-8-21(2,19)20/h3-6H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKOZZTALPXXAMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC3=CC=CC=C3C(=C12)Cl)CCS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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